molecular formula C7H12N2O2S B1528308 3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile CAS No. 1807912-17-9

3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile

Cat. No.: B1528308
CAS No.: 1807912-17-9
M. Wt: 188.25 g/mol
InChI Key: CCJKOUSJVJKNEZ-VOTSOKGWSA-N
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Description

3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intramolecular [3 + 2] Cycloaddition Reactions

The study by Adjieufack et al. (2018) explores the intramolecular [3 + 2] cycloaddition reactions of unsaturated nitrile oxides, including mechanisms that could be relevant to compounds with structural similarities to "3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile." This research aids in understanding the reaction pathways and designing new synthetic routes for complex molecules Adjieufack et al., 2018.

Proton Acceptors in Hydrogen Bonds

Pleier et al. (2003) discuss the properties of 1-Aryl-3-(dimethylamino)propenones as strong proton acceptors due to their terminal dimethylamino groups. This study provides insights into the behavior of similar compounds in forming intra- and intermolecular hydrogen bonds, useful in designing materials and molecules with specific bonding properties Pleier et al., 2003.

Push-Pull Enamines: Spectroscopy and Calculations

Pigošová et al. (2005) analyze the isomers and conformers of push-pull enamines through vibrational and NMR spectroscopy and ab initio calculations. Their findings on the structure and behavior of these compounds can be extrapolated to similar chemicals for applications in molecular design and spectroscopic analysis Pigošová et al., 2005.

Protic Ionic Liquids in Desulfurization

Li et al. (2012) introduced amine-based protic ionic liquids for desulfurization processes, highlighting their effectiveness and recyclability. This research suggests potential uses of "this compound" related compounds in environmental applications, specifically in removing sulfur content from fuels Li et al., 2012.

Synthesis and Characterization of Metal Complexes

Dey et al. (2001) study the synthesis, structure, and transformation of 2-(Dimethylamino)ethaneselenolates of palladium(II) into palladium selenide. This work is relevant for the synthesis and application of metal complexes in catalysis and materials science Dey et al., 2001.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-ethylsulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c1-4-12(10,11)7(5-8)6-9(2)3/h6H,4H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJKOUSJVJKNEZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.